molecular formula C16H22O3S B584779 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 CAS No. 1346604-12-3

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4

Cat. No.: B584779
CAS No.: 1346604-12-3
M. Wt: 298.433
InChI Key: SBLVFBKTXMJGNI-ZXVMGSATSA-N
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Description

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 is a deuterated derivative of 8-(benzylthio)-6-oxo-octanoic acid methyl ester. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Octanoic Acid Derivative: The initial step involves the preparation of the octanoic acid derivative through a series of reactions, including esterification and oxidation.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzylthiol reacts with the octanoic acid derivative.

    Deuteration: The final step involves the replacement of hydrogen atoms with deuterium, typically achieved through a deuterium exchange reaction using deuterated reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme mechanisms.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect, providing valuable insights into the behavior of the non-deuterated analogs.

Comparison with Similar Compounds

Similar Compounds

    8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester: The non-deuterated analog.

    8-(Benzylthio)-6-oxo-octanoic Acid Ethyl Ester: An ester derivative with an ethyl group instead of a methyl group.

    8-(Benzylthio)-6-oxo-octanoic Acid: The free acid form without the ester group.

Uniqueness

8-(Benzylthio)-6-oxo-octanoic Acid Methyl Ester-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately.

Properties

IUPAC Name

methyl 8-benzylsulfanyl-5,5,7,7-tetradeuterio-6-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3S/c1-19-16(18)10-6-5-9-15(17)11-12-20-13-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3/i9D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLVFBKTXMJGNI-ZXVMGSATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)CCSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC(=O)OC)C(=O)C([2H])([2H])CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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